molecular formula C14H13NO5 B1603228 Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate CAS No. 565471-90-1

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate

Cat. No.: B1603228
CAS No.: 565471-90-1
M. Wt: 275.26 g/mol
InChI Key: IFVZJAWLFZULFV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . Another method involves the use of acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . The reaction conditions are generally mild, and the process can be carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound often employs solventless reactions, which are more environmentally friendly and cost-effective. For instance, a simple heating process between phenylethylamine and phthalic anhydride can yield the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under mild to moderate conditions, often requiring specific catalysts to enhance the reaction rates .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate is unique due to its specific substitution pattern and the presence of both an ester and a ketone functional group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

methyl 2-[(1,3-dioxoisoindol-2-yl)methyl]-3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO5/c1-8(16)11(14(19)20-2)7-15-12(17)9-5-3-4-6-10(9)13(15)18/h3-6,11H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVZJAWLFZULFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CN1C(=O)C2=CC=CC=C2C1=O)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80621136
Record name Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

565471-90-1
Record name Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-3-oxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80621136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 3-tetrahydropyrrolyl-2-butenoate (29.0 g, 171.3 mmol) and N-(bromomethyl)phthalimide (43 g, 179.91 mmol) were dissolved in 250 ml of dimethylformamide, and the resulting mixture was then stirred at room temperature for 16 hours under a nitrogen atmosphere. After checking completion of the reaction with TLC, 1N HCl and water were added into the reaction mixture. The produced solid was filtered under a reduced pressure while washing with hexane and then recrystallized in 100% ethanol, thereby to obtain the desired product (32.26 g, 68%).
Name
Methyl 3-tetrahydropyrrolyl-2-butenoate
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-((1,3-dioxoisoindolin-2-yl)methyl)-3-oxobutanoate

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